Ethyl 5-(2,6-difluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate
CAS No.: 1396560-77-2
Cat. No.: VC4404871
Molecular Formula: C17H13F2N3O3
Molecular Weight: 345.306
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396560-77-2 |
|---|---|
| Molecular Formula | C17H13F2N3O3 |
| Molecular Weight | 345.306 |
| IUPAC Name | ethyl 5-[(2,6-difluorobenzoyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C17H13F2N3O3/c1-2-25-17(24)11-9-20-22-7-6-10(8-14(11)22)21-16(23)15-12(18)4-3-5-13(15)19/h3-9H,2H2,1H3,(H,21,23) |
| Standard InChI Key | XOKPVUVUKJVTOS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=C(C=CC=C3F)F |
Introduction
Ethyl 5-(2,6-difluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound that belongs to the pyrazolo[1,5-a]pyridine class of compounds. These compounds are known for their diverse biological activities, including potential roles as kinase inhibitors, which are crucial in various therapeutic applications due to their ability to modulate cellular signaling pathways .
Biological Activity and Potential Applications
Pyrazolo[1,5-a]pyridine derivatives are known for their potential as kinase inhibitors, particularly targeting AXL and c-MET kinases, which are involved in cell signaling pathways related to growth and differentiation . The specific biological activity of Ethyl 5-(2,6-difluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate would depend on its ability to interact with these or other kinases.
| Kinase Target | Potential Application |
|---|---|
| AXL Kinase | Cancer therapy, due to AXL's role in tumor progression and metastasis. |
| c-MET Kinase | Cancer therapy, as c-MET is involved in cell proliferation and survival pathways. |
Synthesis and Chemical Modifications
The synthesis of Ethyl 5-(2,6-difluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate would typically involve multi-step organic synthesis, starting from simpler pyrazolo[1,5-a]pyridine derivatives. Modifications could include the introduction of the 2,6-difluorobenzamido group through amide coupling reactions and the ethyl carboxylate group via esterification.
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